Bienvenue dans la boutique en ligne BenchChem!

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate

PRMT5·MTA cooperative inhibition Fragment-based drug discovery SPR biosensor selectivity profiling

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate (CAS 49837-94-7, molecular formula C₉H₁₂ClN₃O₂, MW 229.66 g·mol⁻¹) is the hydrochloride salt hydrate of a phthalazinone fragment that has been validated in fragment-based drug discovery as a selective binder of the protein arginine methyltransferase 5 (PRMT5)·methylthioadenosine (MTA) complex. This fragment (F1) was identified from a 24‑hit SPR screen and co‑crystallised with the PRMT5·MTA complex, confirming that the core phthalazinone scaffold directly engages the substrate‑binding site.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
Cat. No. B7979144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CN.O.Cl
InChIInChI=1S/C9H9N3O.ClH.H2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);1H;1H2
InChIKeyPDBJRMDNFBNXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride Hydrate: Core Fragment of the Clinical PRMT5•MTA Inhibitor MRTX1719


4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate (CAS 49837-94-7, molecular formula C₉H₁₂ClN₃O₂, MW 229.66 g·mol⁻¹) is the hydrochloride salt hydrate of a phthalazinone fragment that has been validated in fragment-based drug discovery as a selective binder of the protein arginine methyltransferase 5 (PRMT5)·methylthioadenosine (MTA) complex. This fragment (F1) was identified from a 24‑hit SPR screen and co‑crystallised with the PRMT5·MTA complex, confirming that the core phthalazinone scaffold directly engages the substrate‑binding site. [1] [2] As the chemical species that evolved into the clinical‑stage agent MRTX1719, the compound is a structurally authenticated reference for PRMT5/MTA‑targeted medicinal chemistry and synthetic‑lethality research. [1] Its availability as a crystalline, fully characterised hydrate salt distinguishes it from the free‑base form and from crude intermediates for quantitative pharmacological, biophysical, and structural studies.

Why Generic Substitution of 4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride Hydrate with Free Base or Analogues Fails in Target‑Based Assays


The active pharmacophore of this compound is the 4‑aminomethyl‑phthalazin‑1(2H)‑one core, but simple interchange with the free base (CAS 22370‑18‑9) or with other phthalazinone fragments alters both physicochemical properties and target‑engagement profiles. The hydrochloride‑hydrate salt provides a defined stoichiometry, reproducible aqueous solubility, and a crystalline handle for quantitative sample preparation , whereas the free base exhibits lower water solubility, leading to variable assay concentrations. More critically, SPR data show that the phthalazinone fragment (F1) itself discriminates between the PRMT5·MTA and PRMT5·SAM complexes with a selectivity ratio (Kd,SAM / Kd,MTA) of 5.1 [1][2]; other fragments in the same screen (F2–F24) displayed selectivities ranging from 0.2‑fold to 35‑fold, meaning one cannot assume that any phthalazinone‑containing analogue will retain the same MTA‑cooperative binding mode. Therefore, substitution without confirming the MTA‑versus‑SAM selectivity profile risks selecting a compound that either lacks the desired cooperative binding or introduces uncharacterised off‑target pharmacology. [2]

4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride Hydrate: Quantitative Differentiation Evidence for Scientific and Industrial Procurement


PRMT5·MTA versus PRMT5·SAM Binding Selectivity Ratio of 5.1‑Fold for the Core Fragment

In an SPR fragment screen conducted by Mirati Therapeutics, 4‑(aminomethyl)phthalazin‑1(2H)‑one (compound F1) bound to the immobilised PRMT5·MTA complex with a Kd of 10 μM and to the PRMT5·SAM complex with a Kd of 51 μM, yielding a selectivity ratio of 5.1 in favour of the MTA‑bound state. [1] The selectivity window observed for F1 was narrower than that of the most selective fragment in the screen, yet it was sufficient to initiate a medicinal chemistry campaign that ultimately delivered MRTX1719, a compound with >190‑fold cellular selectivity for MTAP‑deleted versus MTAP‑wild‑type tumour cells. [2] In contrast, the widely used non‑cooperative PRMT5 inhibitor GSK3326595 shows essentially identical IC50 values in MTAP‑del (11 nM) and MTAP‑WT (12 nM) cells, demonstrating that selectivity for the PRMT5·MTA state is not achievable with existing tool compounds. [3] The defined selectivity ratio of F1 thus serves as a critical quality‑control benchmark for procurement: a change in this ratio indicates an altered binding mode that would compromise downstream evolution into a cooperative inhibitor.

PRMT5·MTA cooperative inhibition Fragment-based drug discovery SPR biosensor selectivity profiling

Hydrochloride‑Hydrate Salt Form Enhances Aqueous Solubility and Crystalline Reproducibility Relative to Free Base and Anhydrous Forms

The hydrochloride hydrate salt (C₉H₁₂ClN₃O₂, MW 229.66) is described as a white to off‑white crystalline solid that is freely soluble in water, a property imparted by the hydrochloride counterion and confirmed by ISO‑certified vendors supplying the compound for pharmaceutical R&D. This aqueous solubility contrasts with the free base 4‑(aminomethyl)phthalazin‑1(2H)‑one (C₉H₉N₃O, MW 175.19), which lacks an ionisable counterion and displays notably lower water solubility, as indicated by its higher predicted logP and the absence of a “soluble in water” designation on its technical datasheets. The hydrate water molecule (theoretical water content ≈ 7.84 % w/w for a monohydrate) also provides a quality‑control marker: the molecular formula shift from C₉H₁₀ClN₃O (anhydrous HCl salt, MW 211.65) to C₉H₁₂ClN₃O₂ allows elemental analysis and Karl Fischer titration to verify batch‑to‑batch stoichiometric consistency that the free base and the anhydrous salt cannot offer. For assay development, the pre‑weighed crystalline solid permits direct dissolution in aqueous buffer without organic co‑solvent, reducing solvent‑related artefacts in SPR, crystallography, and cellular assays.

Salt-form engineering Aqueous solubility Analytical reproducibility

Structural Authe ntication by X‑ray Crystallography: The Fragment Is the Exact Species in the PDB 7S0U Co‑crystal

A co‑crystal structure of 4‑(aminomethyl)phthalazin‑1(2H)‑one bound to the PRMT5·MEP50·MTA complex was solved at 2.01 Å resolution and deposited as PDB 7S0U. [1] The electron density unambiguously places the phthalazinone core in the substrate‑binding site, with key interactions: (i) an H‑bond between the phthalazinone N–H and Glu435, (ii) an H‑bond between the carbonyl oxygen and Lys333, (iii) an ionic interaction between the primary amine and Glu444, (iv) a van der Waals contact with the MTA sulfur atom, and (v) a π‑stack between the aromatic ring and Phe327/Trp579. [2] This co‑crystal structure is the only one deposited for a phthalazinone fragment in complex with the PRMT5·MTA complex, whereas the subsequent elaborated compounds (e.g., compound 9, PDB 7UOH) display modified binding geometries that accommodate expanded substituents. [3] In the PRMT5·sinefungin (non‑hydrolysable SAM analogue) co‑crystallisation experiment, the fragment failed to occupy the substrate site (PDB 7S1P), directly visualising the MTA‑dependent binding mode at atomic resolution. [2] Thus, the hydrochloride hydrate, when dissolved, delivers the exact chemical entity whose binding pose has been experimentally validated, eliminating structural ambiguity inherent to purchasing the free base or a different salt that may crystallise differently or introduce counterion‑dependent conformational effects.

X-ray crystallography Fragment-based lead discovery PDB structural benchmark

Biochemical IC50 of 100 μM Defines the Starting Potency Threshold for the Fragment‑Elaboration Series

In a PRMT5 radiometric methyltransferase assay performed with 2 μM MTA added, 4‑(aminomethyl)phthalazin‑1(2H)‑one exhibited an IC50 of 100 μM. [1] This value establishes the baseline potency from which the Mirati Therapeutics medicinal chemistry campaign achieved a >33,000‑fold improvement to arrive at compound 21 with a cellular SDMA IC50 of 34 nM in MTAP‑del cells. [2] The 100 μM IC50 is notably higher than that of the control inhibitor EPZ015666 (PRMT5·SAM Kd < 1 nM) and GSK3326595 (MTAP‑del SDMA IC50 = 11 nM), [3] confirming that the fragment itself is not a potent inhibitor but rather a validated chemical probe for occupancy studies. For procurement decisions, this value serves as a release specification: any batch exhibiting an IC50 significantly lower than 100 μM in the radiometric assay may contain a more potent impurity, while a substantially higher IC50 may indicate degradation or incorrect stoichiometry. This quantitative benchmark is absent for the free base or for the anhydrous salt, as published characterisation has been performed exclusively on the fragment in solution, which the hydrochloride hydrate precisely delivers.

Biochemical IC50 PRMT5 methyltransferase assay Fragment-to-lead benchmarking

Salt‑Form‑Dependent Safety Profile: Defined GHS Hazard Classification for the Hydrochloride

The hydrochloride hydrate carries a fully documented GHS hazard classification: H302 (Harmful if swallowed, 100% applicability), H315 (Causes skin irritation, 100%), H319 (Causes serious eye irritation, 100%), and H335 (May cause respiratory irritation, 100%), [1] as published in PubChem and chemical supplier SDS documentation. The free base (PubChem CID 292378) is listed with H302, H315, H319, and H335 as well, but the GHS signal word is listed as “Warning” only and lacks the hydrate water‑content data that influences toxicological classification thresholds. [2] The precise molecular formula of the hydrate enables accurate toxicological risk assessment based on the exact administered dose; using the anhydrous salt or free base would introduce systematic errors in dose‑response toxicology studies because the molecular weight differs by 18 Da (hydrate water) or 36.5 Da (chloride ion). For procurement in an industrial R&D setting where SDS‑based risk assessments are mandatory, the well‑characterised hazard profile with 100% applicability across all H‑statements provides a level of regulatory certainty that under‑characterised alternative batches lack.

Safety data sheet Salt-form toxicology Laboratory handling

Application Scenarios for 4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride Hydrate Stemming from Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting PRMT5·MTA Synthetic Lethality

Procurement of the hydrochloride hydrate provides the exact fragment hit (F1) that initiated the MRTX1719 programme. The validated SPR selectivity ratio (PRMT5·MTA Kd = 10 μM, PRMT5·SAM Kd = 51 μM) [1] and the deposited co‑crystal structure (PDB 7S0U) [2] allow medicinal chemistry teams to i) use the fragment as a positive control for MTA‑cooperative binding in SPR and crystallography assays, ii) benchmark initial potency (IC50 = 100 μM in the FlashPlate assay) when designing fragment‑growing libraries, and iii) rationalise structure‑activity relationships based on the atomic‑resolution interactions of the phthalazinone core with Glu435, Lys333, and Glu444. This avoids the time and cost of re‑synthesising and re‑qualifying the fragment from first principles.

Structural Biology and X‑ray Crystallography of PRMT5 Complexes

The crystalline hydrochloride hydrate dissolves readily in aqueous crystallisation buffer without organic co‑solvent, enabling soak or co‑crystallisation experiments under identical conditions to those used for PDB 7S0U [1]. The defined stoichiometry (C₉H₁₂ClN₃O₂) ensures that the fragment concentration in the crystallisation drop is accurately known, critical for determining occupancy and for performing comparative soaking experiments with novel MTA‑competitive ligands. The fact that the fragment fails to bind in the presence of sinefungin (PDB 7S1P) [2] provides a built‑in selectivity control for crystallographic studies.

Biophysical Assay Development and Quality Control for PRMT5 Inhibitor Programmes

The fragment's well‑characterised biochemical IC50 (100 μM) [1] and Kd values (PRMT5·MTA 10 μM, PRMT5·SAM 51 μM) [2] serve as calibration standards for SPR, ITC, and radiometric methyltransferase assays. Because the hydrochloride hydrate provides a pre‑weighed, water‑soluble solid with defined hydrate content, assay scientists can prepare precise serial dilutions and verify instrument performance over time. Any batch that deviates from these published values by more than 3‑fold should be rejected or re‑characterised, ensuring experimental reproducibility across different laboratories and over multi‑year drug‑discovery timelines.

Occupational Health and Safety‑Compliant Procurement for Industrial R&D

The fully documented SDS with 100% GHS hazard applicability (H302, H315, H319, H335) [1] and an exact molecular formula with hydrate water content allows industrial procurement departments to perform accurate risk assessments and dose calculations without ambiguity. This is particularly important when scaling from milligram to gram quantities for SAR campaigns, where the difference in molecular weight between the hydrate (229.66 g·mol⁻¹) and the free base (175.19 g·mol⁻¹) introduces a 31% error if the wrong form is used for toxicological calculations [2].

Quote Request

Request a Quote for 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.